molecular formula C10H15BO3 B8383718 [3-(2-Hydroxy-2-methylpropyl)phenyl]boronic acid

[3-(2-Hydroxy-2-methylpropyl)phenyl]boronic acid

Cat. No.: B8383718
M. Wt: 194.04 g/mol
InChI Key: IRAVAENQRWFXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Hydroxy-2-methylpropyl)phenyl]boronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

[3-(2-hydroxy-2-methylpropyl)phenyl]boronic acid

InChI

InChI=1S/C10H15BO3/c1-10(2,12)7-8-4-3-5-9(6-8)11(13)14/h3-6,12-14H,7H2,1-2H3

InChI Key

IRAVAENQRWFXIC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CC(C)(C)O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere at −78° C., 5.5 mL of 1.58 M n-butyllithium/hexane solution was dropwise added to tetrahydrofuran (50 mL) solution of 870 mg of the alcohols obtained in the above 4, then 925 mg of triisopropylboronic acid was dropwise added thereto, and stirred for 20 minutes. Water was added to the reaction solution, and washed with diethyl ether. The aqueous layer was made weakly acidic with 10% phosphoric acid, and then extracted with ethyl acetate. The organic layer was washed with water and saturated saline water in that order, and dried with anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure to obtain 274 mg of the entitled compound. Not purified, this was used in the next reaction.
Name
n-butyllithium hexane
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohols
Quantity
870 mg
Type
reactant
Reaction Step One
Name
triisopropylboronic acid
Quantity
925 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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